molecular formula C11H12F3N3 B2809790 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile CAS No. 1006356-58-6

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile

Cat. No. B2809790
CAS RN: 1006356-58-6
M. Wt: 243.233
InChI Key: USVNBIIDBLDFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group, a trifluoromethyl group, and a pyrazol ring . The molecular weight is 229.2 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.2 g/mol . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Photophysical Properties and OLED Applications

Compounds featuring pyrazole chelates with trifluoromethyl groups have been synthesized and studied for their photophysical properties. These studies revealed potential applications in the development of mechanoluminescent and efficient white organic light-emitting diodes (OLEDs). The distinct packing arrangements within the crystal lattices of these compounds contribute to their luminescence derived from both monomeric and aggregated states. Some derivatives have shown remarkable mechanoluminescence and concentration-dependent photoluminescence, suggesting their usefulness in creating high-efficiency OLED devices with stable chromaticity and adequate color-rendering indexes (Huang et al., 2013).

Synthesis of Cyclopropenes and Pyrazoles

Research on the synthesis of cyclopropenes and pyrazoles highlights the critical role of trifluoromethyl groups in enabling the formation of these structures. The reaction between trifluoroacetophenone tosylhydrazones and alkynes, for instance, has been shown to proceed smoothly without the need for metal catalysts, leading to the preparation of 1,3-diaryl-3-trifluoromethylcyclopropenes. This process underlines the significance of the trifluoromethyl group in facilitating the formation of cyclopropenes instead of expected pyrazoles, suggesting potential for novel synthetic pathways in organic chemistry (Barroso et al., 2016).

Antimicrobial Activity

Compounds with trifluoromethyl-substituted pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. This research indicates the potential of such compounds to act as antimicrobial agents, possibly through the incorporation of the trifluoromethyl group which could enhance their activity against various microbial strains. These studies provide a foundation for further investigation into the development of new antimicrobial agents based on the structural motif of trifluoromethyl-substituted pyrazoles (Shelke et al., 2007).

Safety and Hazards

This compound is intended for research use only and is not for human or veterinary use . The safety data sheet (SDS) provides information about the potential hazards of this compound, including the signal word “Warning” and hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c1-7(5-15)6-17-9(8-2-3-8)4-10(16-17)11(12,13)14/h4,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVNBIIDBLDFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile

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